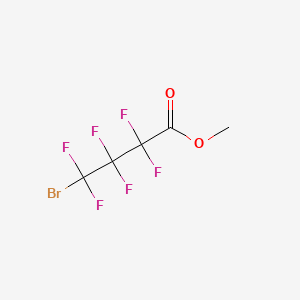

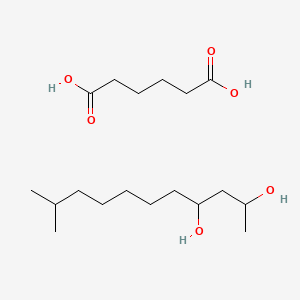

![molecular formula C8H8ClNO B590761 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 126053-15-4](/img/structure/B590761.png)

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Overview

Description

“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is an organic compound with the CAS Number: 126053-15-4 . It is an important organic synthesis intermediate, which can be used to synthesize drugs, pesticides, pigments, and other compounds . It can also be used as a catalyst for organic synthesis reactions .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Molecular Structure Analysis

The molecular weight of “this compound” is 169.61 . The InChI Code is 1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2 .Chemical Reactions Analysis

“this compound” is an important organic synthesis intermediate, which can be used to synthesize drugs, pesticides, pigments, and other compounds .Physical and Chemical Properties Analysis

“this compound” appears as a white crystal . It is almost insoluble in water but has good solubility in organic solvents . It can be slowly decomposed under heating . The compound is sensitive to light and is easily decomposed by light .Scientific Research Applications

Synthetic Applications

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol and its derivatives play a significant role in the field of synthetic chemistry. The compound is utilized primarily in the synthesis of pharmaceuticals, antimicrobials, and plant protection agents. It also contributes to the production of synthetic resins, antioxidants, and plastics. The compound's versatility is further demonstrated in its use as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic (Fu Chun, 2007). In another study, 6,7-Dihydro-5H-cyclopenteno[b]pyridine, a closely related compound, was synthesized from 1-amino-2-cyanocyclopentene, indicating the compound's utility in complex synthetic pathways (Zhao Xin-qi, 2007).

Material Science Applications

In material science, derivatives of this compound are used in the synthesis of highly branched unsaturated polyethylenes. A study highlights the synthesis of a new family of strained imino-cyclopenta[b]pyridines used as precatalysts in polymer chemistry. The resulting polyethylenes exhibit unique microstructures, with the presence of vinyl and higher levels of internal vinylene groups, indicating high rates of chain isomerization. This illustrates the compound's contribution to developing materials with tailored properties (Youfu Zhang et al., 2017).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Several studies underscore the role of this compound derivatives as intermediates in drug synthesis. For instance, it's used in the synthesis of Cefpirome (Zhong Wei-hui, 2007), highlighting its significance in creating cephalosporin antibiotics. Another study discusses the synthesis of a novel practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate of cefpirome, showcasing the molecule's importance in pharmaceutical manufacturing (J. Zhou et al., 2013).

Safety and Hazards

“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” may cause irritation to the eyes, skin, and respiratory system, so it is necessary to wear appropriate personal protective equipment, including gloves, face mask, and protective glasses . The safety information pictograms are GHS07, and the hazard statements are H302-H315-H319-H332-H335 .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are currently unknown. This compound is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids

Mode of Action

Cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function.

Properties

IUPAC Name |

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHBZGCVWSXMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719219 | |

| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126053-15-4 | |

| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

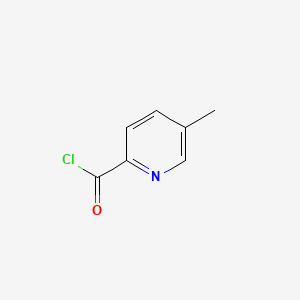

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)

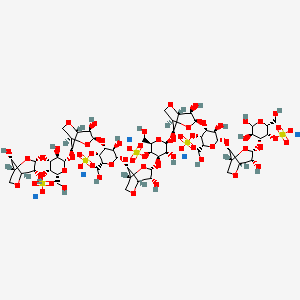

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)

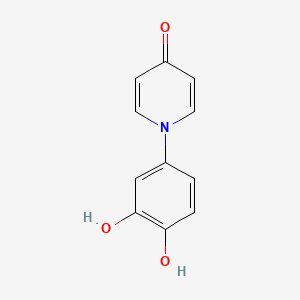

![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)